N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide

Description

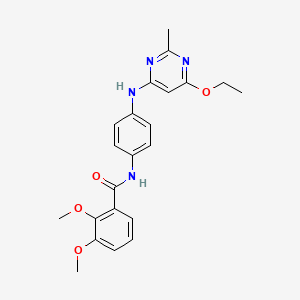

N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide is a synthetic small molecule featuring a pyrimidine core substituted with ethoxy and methyl groups, linked via an aromatic amine to a 2,3-dimethoxybenzamide moiety. Its design integrates hydrophobic (methyl, ethoxy) and hydrogen-bonding (amide, amino) groups, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-5-30-20-13-19(23-14(2)24-20)25-15-9-11-16(12-10-15)26-22(27)17-7-6-8-18(28-3)21(17)29-4/h6-13H,5H2,1-4H3,(H,26,27)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFWKUIHOJKYHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O4, with a molecular weight of approximately 408.458 g/mol. The compound features a complex structure that includes a pyrimidine moiety, which is often associated with various pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. It may function as an inhibitor of certain enzymes or receptors, modulating biochemical pathways that are critical for cellular functions. The interactions can disrupt normal cellular processes, leading to therapeutic effects such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Binding : It can bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activities that may be leveraged for therapeutic purposes:

- Anticancer Activity : Preliminary studies suggest that the compound has potential anticancer properties. It may inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : The compound could also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Given the presence of the pyrimidine structure, there is potential for antimicrobial activity against certain pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy and safety profiles of this compound:

Comparison with Similar Compounds

Research Implications and Limitations

- Structural Insights : The target’s pyrimidine-benzamide hybrid offers a balance of rigidity and functionality, comparable to kinase inhibitors like imatinib. However, the absence of crystallographic or binding data limits mechanistic conclusions.

- Biological Potential: While Isoxaben () is a herbicide, the target’s pyrimidine core aligns more closely with pharmaceuticals, suggesting divergent applications despite structural overlaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.